molecular formula C14H11BClF3O3 B1591263 (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 849062-11-9

(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

Cat. No.: B1591263
CAS No.: 849062-11-9
M. Wt: 330.49 g/mol
InChI Key: DNZSKCIEUYUZRA-UHFFFAOYSA-N
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Description

“(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid” is an organic compound with the molecular formula C14H11BClF3O3 and a molecular weight of 330.49 . It is primarily used in research as an active metabolite of Fenofibrate, a medication effective in reducing harmful cholesterol and fatty acid levels in the body .


Molecular Structure Analysis

The compound has a complex structure with a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene (CH2) and an ether (O) linkage. This second phenyl ring carries a chloro (Cl) and a trifluoromethyl (CF3) substituent .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 138-147 °C . It has a density of 1.49±0.1 g/cm3 .

Scientific Research Applications

Catalysis

  • Dehydrative Amidation : A study by Wang, Lu, and Ishihara (2018) in "Chemical communications" highlights the use of similar boronic acids as catalysts in dehydrative amidation between carboxylic acids and amines, suggesting a potential application in peptide synthesis (Wang, Lu, & Ishihara, 2018).

Organic Synthesis

  • Beckmann Rearrangement : Mo, Morgan, Ang, and Hall (2018) in "Journal of the American Chemical Society" found that certain phenylboronic acids can catalyze the Beckmann rearrangement, which is important in pharmaceutical and chemical production (Mo, Morgan, Ang, & Hall, 2018).

Chemosensors

  • Fluorescent Chemosensors : Guo, Shin, and Yoon (2012) in "Chemical communications" discussed the development of boronic acid and boronate-based fluorescent chemosensors for detecting biologically relevant species, such as carbohydrates and metal ions (Guo, Shin, & Yoon, 2012).

Pharmaceutical Research

  • β-Lactamase Inhibition : Beesley, Gascoyne, Knott-Hunziker, et al. (1983) in "The Biochemical journal" found that aromatic boronic acids can inhibit class C β-lactamases, enzymes associated with antibiotic resistance (Beesley, Gascoyne, Knott-Hunziker, et al., 1983).

Material Science

  • High Glass-Transition Temperature Polymers : Huang, Liaw, Chang, et al. (2007) in "Macromolecules" synthesized novel arylene ether polymers using a similar boronic acid, indicating its potential in the development of high-performance materials (Huang, Liaw, Chang, et al., 2007).

Safety and Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It interacts with enzymes such as palladium-catalyzed Suzuki-Miyaura coupling enzymes, which facilitate the formation of carbon-carbon bonds. This compound also interacts with proteins and other biomolecules, influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular function. Additionally, this compound can impact cell proliferation and apoptosis, contributing to its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of fatty acids and cholesterol . These interactions influence the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the precise mechanisms of action and potential therapeutic applications of this compound.

Properties

IUPAC Name

[2-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BClF3O3/c16-12-6-5-10(14(17,18)19)7-13(12)22-8-9-3-1-2-4-11(9)15(20)21/h1-7,20-21H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZSKCIEUYUZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584655
Record name (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-11-9
Record name (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849062-11-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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